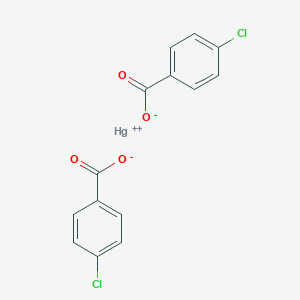
Mercury bis(4-chlorobenzoate)
Description
Mercury bis(4-chlorobenzoate) (CAS: 15516-76-4, alternatively listed as 5516-76-4 in some sources) is an organomercury compound with the formula Hg(C₇H₄ClO₂)₂. It consists of a mercury(II) ion coordinated to two 4-chlorobenzoate ligands. This compound is classified under "Metals, non-essential" in regulatory frameworks due to its toxicity, with usage restricted to concentrations ≤0.1% in industrial applications. Its presence in environmental and manufacturing guidelines (e.g., Toyota’s banned substances list) highlights its hazardous nature, aligning with global efforts to limit mercury pollution.
Propriétés
Numéro CAS |
15516-76-4 |
|---|---|
Formule moléculaire |
C14H8Cl2HgO4 |
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
4-chlorobenzoate;mercury(2+) |
InChI |
InChI=1S/2C7H5ClO2.Hg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,(H,9,10);/q;;+2/p-2 |
Clé InChI |
WQPHTPYIKIWESZ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2] |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2] |
Autres numéros CAS |
15516-76-4 |
Numéros CAS associés |
74-11-3 (Parent) |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
(a) Silver(I) 4-chlorobenzoate complexes
Key differences include:
- Coordination chemistry: Silver(I) adopts a distorted tetrahedral geometry with nitrogen donors from Schiff base ligands, whereas mercury(II) in bis(4-chlorobenzoate) likely exhibits linear or trigonal coordination due to its +2 oxidation state.
- Toxicity : Silver derivatives are less toxic than mercury analogs, which exhibit bioaccumulative and neurotoxic effects.
(b) Other Mercury Benzoates
- Mercury(II) benzoate (without chlorine substituents): Lacks the electron-withdrawing chloro group, reducing its stability and reactivity compared to the 4-chloro derivative.
- Mercury halides (e.g., Hg₂Br₂, HgI₂): These inorganic mercury salts exhibit higher solubility in water than mercury bis(4-chlorobenzoate), increasing their environmental mobility.
(c) Chlorinated Aromatic Derivatives
- 4-Chlorobenzoic acid (free ligand): Degraded microbially by Arthrobacter spp. and Pseudomonas via dechlorination pathways. Mercury bis(4-chlorobenzoate) resists biodegradation due to mercury’s inhibitory effects on microbial enzymes.
- Isosorbide di-(4-chlorobenzoate): A non-metallic ester with two 4-chlorobenzoate groups. Unlike the mercury compound, it binds to cholinesterases (e.g., BuChE, AChE) via π-π stacking and hydrophobic interactions.
Regulatory and Environmental Profiles
Research Findings
- Environmental Persistence : Mercury bis(4-chlorobenzoate) is resistant to degradation by Arthrobacter and Pseudomonas strains, unlike 4-chlorobenzoic acid, which is metabolized via dechlorination and ring cleavage.
- Enzyme Interactions : Unlike isosorbide di-(4-chlorobenzoate), which binds reversibly to cholinesterases, mercury bis(4-chlorobenzoate) irreversibly inhibits sulfhydryl-containing enzymes due to Hg’s affinity for thiol groups.
- Thermal Stability: The chloro substituent in mercury bis(4-chlorobenzoate) enhances thermal stability compared to non-halogenated mercury benzoates, as evidenced by its inclusion in high-temperature industrial guidelines.
Q & A
Q. What are the critical safety protocols for handling Mercury bis(4-chlorobenzoate) in academic laboratories?
Mercury bis(4-chlorobenzoate) is classified under restricted substances due to its toxicity and environmental persistence. Regulatory guidelines specify a concentration limit of 0.1% (by weight) in materials, with strict disposal protocols to prevent environmental contamination . Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Waste should be treated as hazardous and disposed of via certified facilities. Pre-experiment risk assessments are mandatory, referencing Safety Data Sheets (SDS) for emergency procedures .
Q. How is Mercury bis(4-chlorobenzoate) synthesized, and what structural features influence its stability?
Synthesis typically involves reacting mercury(I/II) salts with 4-chlorobenzoic acid derivatives under controlled pH and temperature. Structural stability is influenced by coordination geometry and ligand interactions. For analogous mercury compounds (e.g., silver-4-chlorobenzoate complexes), X-ray crystallography reveals distorted tetrahedral coordination around the metal center, with halogen substituents (e.g., Cl) enhancing lattice stability via π-π stacking and van der Waals interactions . Researchers should optimize ligand-to-metal ratios and solvent polarity to minimize decomposition.
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported toxicity data for Mercury bis(4-chlorobenzoate)?
Discrepancies often arise from differences in speciation analysis, sample matrices, or detection limits. To address this:
- Use synchrotron-based X-ray absorption spectroscopy (XAS) to differentiate between Hg(I) and Hg(II) species in environmental or biological samples.
- Validate data with isotopic dilution mass spectrometry (ID-MS) to account for matrix effects .
- Cross-reference results with controlled lab studies using standardized exposure models (e.g., OECD Test Guidelines).
Q. How can Mercury bis(4-chlorobenzoate) interact with environmental sorbents, and what analytical methods track these interactions?
In reducing environments (e.g., coal-derived syngas), mercury compounds adsorb onto activated carbon or metal-organic frameworks (MOFs). Researchers should:
- Conduct temperature-programmed desorption (TPD) to quantify adsorption efficiency under simulated gasification conditions.
- Pair gas chromatography-atomic fluorescence spectroscopy (GC-AFS) with thermodynamic modeling to predict Hg speciation and binding mechanisms .
- Compare results with structurally similar compounds (e.g., mercury halides) to identify ligand-specific reactivity .
Q. What experimental designs mitigate crystallographic disorder in Mercury bis(4-chlorobenzoate) complexes?
Disorder in crystal structures often stems from ligand flexibility or solvent incorporation. Strategies include:
- Using low-temperature crystallography (e.g., 100 K) to reduce thermal motion artifacts.
- Employing high-resolution powder X-ray diffraction (PXRD) to refine unit cell parameters and identify polymorphs.
- Applying Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Hg-Cl vs. Hg-O bonds) and optimize crystal growth conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


